(4-(1h-1,2,4-Triazol-3-yl)phenyl)methanamine
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Overview
Description
(4-(1H-1,2,4-Triazol-3-yl)phenyl)methanamine is a chemical compound that features a triazole ring attached to a phenyl group, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-1,2,4-Triazol-3-yl)phenyl)methanamine typically involves the reaction of 4-bromoacetophenone with sodium azide to form 4-azidoacetophenone. This intermediate is then subjected to a cyclization reaction with hydrazine hydrate to yield the triazole ring. Finally, the triazole derivative is reduced to form this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-(1H-1,2,4-Triazol-3-yl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
(4-(1H-1,2,4-Triazol-3-yl)phenyl)methanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of (4-(1H-1,2,4-Triazol-3-yl)phenyl)methanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
- 1-(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
- N-Methyl-1-(4-propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
Uniqueness
(4-(1H-1,2,4-Triazol-3-yl)phenyl)methanamine is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C9H10N4 |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
[4-(1H-1,2,4-triazol-5-yl)phenyl]methanamine |
InChI |
InChI=1S/C9H10N4/c10-5-7-1-3-8(4-2-7)9-11-6-12-13-9/h1-4,6H,5,10H2,(H,11,12,13) |
InChI Key |
OSHIEGUUJIKTHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=NC=NN2 |
Origin of Product |
United States |
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